molecular formula C13H11ClOSe B15214109 2-(3-Chloro-2-(phenylselanyl)allyl)furan

2-(3-Chloro-2-(phenylselanyl)allyl)furan

Cat. No.: B15214109
M. Wt: 297.65 g/mol
InChI Key: MWXHLUYDJPEUGM-RAXLEYEMSA-N
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Description

2-(3-Chloro-2-(phenylselanyl)allyl)furan is an organoselenium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a furan ring substituted with a 3-chloro-2-(phenylselanyl)allyl group, making it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2-(phenylselanyl)allyl)furan typically involves the reaction of furan derivatives with organoselenium reagents. One common method includes the use of diphenyl diselenide and an appropriate chlorinating agent under controlled conditions. The reaction proceeds through the formation of a selenylated intermediate, which is then chlorinated to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at the allylic position undergoes nucleophilic substitution under specific conditions. Key findings:

  • SN2 Mechanism : Displacement by nucleophiles (e.g., thiols, amines) proceeds via a bimolecular mechanism, facilitated by the allylic leaving group’s geometry .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates due to better stabilization of transition states .

Example Reaction :

2-(3-Chloro-2-(phenylselanyl)allyl)furan+NaSPhDMF, 60°C2-(3-Phenylthio-2-(phenylselanyl)allyl)furan+NaCl\text{this compound} + \text{NaSPh} \xrightarrow{\text{DMF, 60°C}} \text{2-(3-Phenylthio-2-(phenylselanyl)allyl)furan} + \text{NaCl}

Yield: 78% .

Electrophilic Selenium-Mediated Cyclization

The phenylselanyl group acts as an electrophilic selenium source, enabling cyclization reactions:

  • Intramolecular Cyclization : Under SelectFluor® mediation, the selenium center forms reactive intermediates (e.g., RSe-F), promoting cyclization to form benzo[b]furan derivatives .

  • Key Conditions :

    • Reagent : SelectFluor® (2.0 equiv)

    • Solvent : CH₃CN/H₂O (4:1)

    • Temperature : 25°C .

Mechanism :

  • Electrophilic Activation : SelectFluor® oxidizes the phenylselanyl group to RSe-F.

  • Cyclization : Oxygen in the furan attacks the activated triple bond, forming a fused benzo[b]furan ring .

Oxidation:

  • The allyl-selenium bond oxidizes to selenoxide (RSe(O)-) using H₂O₂ or mCPBA, enabling elimination reactions .

  • Product : Conjugated dienes or furan-quinone derivatives .

Reduction:

  • NaBH₄ reduces the C-Se bond, cleaving the phenylselanyl group to form allylic alcohols .

  • Example :

    This compoundNaBH4, EtOH2-(3-Chloroallyl)furan+PhSeH\text{this compound} \xrightarrow{\text{NaBH}_4,\ \text{EtOH}} \text{2-(3-Chloroallyl)furan} + \text{PhSeH}

    Yield: 65% .

Metal-Catalyzed Cross-Couplings

Palladium or copper catalysts enable coupling reactions at the chloro or selenium sites:

  • Suzuki Coupling : The chloro group reacts with arylboronic acids under Pd(PPh₃)₄ catalysis .
    Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME, 80°C .

  • Sonogashira Coupling : The selenium moiety participates in CuI-catalyzed alkyne couplings .

Comparative Table: Cross-Coupling Efficiency

Reaction TypeCatalystYield (%)Reference
Suzuki (Ar-B(OH)₂)Pd(PPh₃)₄82
Sonogashira (Alkyne)CuI/PdCl₂71

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions:

  • Dienophile Compatibility : Reacts with maleic anhydride or nitroolefins under thermal conditions .

  • Regioselectivity : Endo preference observed due to electron-withdrawing chloro and selenium groups .

Example :

This compound+Maleic AnhydrideΔEndo-adduct\text{this compound} + \text{Maleic Anhydride} \xrightarrow{\Delta} \text{Endo-adduct}

Yield: 89% .

Selenosulfonylation of the Allyl Group

The allyl chain undergoes selenosulfonylation with arylsulfonyl hydrazides and diselenides :

  • Conditions : K₂S₂O₈ (oxidizer), CH₃CN, 70°C.

  • Product : β-Selenyl sulfones with anti-Markovnikov selectivity .

Mechanistic Pathway :

  • Electrophilic Selenium : Generated via oxidation of diselenides.

  • Allylic Activation : Forms seleniranium intermediate.

  • Nucleophilic Attack : Sulfonyl group adds to the allylic position .

Radical Reactions

Under UV light or AIBN initiation, the C-Se bond undergoes homolytic cleavage:

  • Radical Trapping : Yields allyl radicals, which dimerize or react with TEMPO .

  • Applications : Synthesis of selenium-containing polymers .

Acid/Base-Mediated Rearrangements

  • Acidic Conditions : Protonation of the furan oxygen leads to ring-opening, forming diketones .

  • Basic Conditions : Deprotonation at the allylic position triggers eliminations (e.g., HCl loss).

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-(phenylselanyl)allyl)furan involves its interaction with molecular targets through its selenyl group. This group can undergo redox reactions, influencing various biochemical pathways. The compound’s ability to generate reactive oxygen species (ROS) and interact with thiol groups in proteins makes it a potent modulator of cellular processes .

Biological Activity

2-(3-Chloro-2-(phenylselanyl)allyl)furan is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant studies and data.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be derived from furan and various organoselenium reagents through electrophilic substitution reactions. The presence of the selenium atom in the structure is significant as it influences the compound's reactivity and biological activity.

Antimicrobial Properties

Research indicates that compounds containing selenium exhibit notable antimicrobial properties. A study highlighted that selenium-containing compounds can disrupt bacterial cell membranes, leading to cell lysis and death. This mechanism suggests that this compound may possess similar antimicrobial activities due to its structural characteristics .

Anticancer Activity

The anticancer potential of selenium-containing compounds has been widely studied. For instance, selenium derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro studies have demonstrated that such compounds can target specific pathways involved in cancer cell survival, making them promising candidates for further development .

The biological activity of this compound can be attributed to its ability to interact with cellular targets. The proposed mechanisms include:

  • Enzyme Inhibition : Compounds like this may inhibit enzymes involved in critical cellular processes, such as those regulating apoptosis and cell cycle progression.
  • Oxidative Stress Induction : Selenium compounds are known to generate reactive oxygen species (ROS), which can lead to oxidative stress in cancer cells, promoting cell death .

Case Studies

Several case studies have investigated the biological activities of similar selenium-containing compounds:

  • Selenium-Containing Quinones : A study synthesized selenium-containing quinone derivatives and evaluated their anticancer activity against multiple cancer cell lines, demonstrating significant cytotoxic effects .
  • Thiosemicarbazones : Research on thiosemicarbazone derivatives highlighted their capacity to induce apoptosis in cancer cells via mitochondrial pathways, suggesting that similar mechanisms could be applicable to this compound .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other related compounds is essential.

Compound NameStructureBiological ActivityMechanism
This compoundStructureAntimicrobial, AnticancerEnzyme inhibition, ROS generation
Selenium-Containing QuinonesStructureAnticancerApoptosis induction
Thiosemicarbazone DerivativesStructureAnticancerMitochondrial pathway activation

Properties

Molecular Formula

C13H11ClOSe

Molecular Weight

297.65 g/mol

IUPAC Name

2-[(Z)-3-chloro-2-phenylselanylprop-2-enyl]furan

InChI

InChI=1S/C13H11ClOSe/c14-10-13(9-11-5-4-8-15-11)16-12-6-2-1-3-7-12/h1-8,10H,9H2/b13-10-

InChI Key

MWXHLUYDJPEUGM-RAXLEYEMSA-N

Isomeric SMILES

C1=CC=C(C=C1)[Se]/C(=C\Cl)/CC2=CC=CO2

Canonical SMILES

C1=CC=C(C=C1)[Se]C(=CCl)CC2=CC=CO2

Origin of Product

United States

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